

vibrational and rotational spectroscopy of methyl germane

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Compound of Interest

Compound Name: Methyl germane

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An In-depth Technical Guide to the Vibrational and Rotational Spectroscopy of **Methyl Germane** (CH_3GeH_3)

Introduction

Methyl germane (CH_3GeH_3) is an organogermanium compound that serves as a fundamental molecule for understanding the nature of chemical bonds involving germanium, internal rotation dynamics, and molecular structure. As an analogue of ethane and methyl silane, it provides valuable comparative data on the properties of Group 14 hydrides. Vibrational and rotational spectroscopy are powerful, high-resolution techniques used to probe the quantum energy levels of molecules.[1][2] For **methyl germane**, these methods provide precise information on its three-dimensional structure, bond strengths, and the rotational barrier of the methyl group. This guide offers a detailed overview of the core principles, experimental methodologies, and key spectroscopic data for CH_3GeH_3 .

Molecular Structure and Symmetry

Methyl germane is a symmetric top molecule, meaning two of its three principal moments of inertia are equal. This structural characteristic is due to the presence of a C_3 rotational axis along the Carbon-Germanium bond. The molecule belongs to the C_{3v} point group. The structural parameters have been determined with high precision using microwave spectroscopy.[3][4]

Figure 1: Molecular structure of **methyl germane**.

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, measures the transitions between quantized rotational states of a molecule in the gas phase.[1][5] For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which **methyl germane** does.[6] The analysis of the rotational spectrum yields highly accurate rotational constants, which are inversely proportional to the moments of inertia. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.[1][5]

Data Presentation: Molecular Structure and Rotational Constants

The structural parameters and other constants for **methyl germane** have been determined from the microwave spectra of 28 different isotopic species.[3][4] This extensive dataset allows for a very precise determination of the molecule's geometry.

Table 1: Molecular Structure of **Methyl Germane**[3][4]

Parameter	Value
C-Ge Bond Length (rCGe)	1.9453 ± 0.0005 Å
C-H Bond Length (rCH)	1.083 ± 0.005 Å
Ge-H Bond Length (rGeH)	1.529 ± 0.005 Å
H-C-H Angle (∠HCH)	108° 25' ± 30'

| H-Ge-H Angle (∠HGeH) | 109° 15' ± 30' |

Table 2: Rotational and Related Spectroscopic Constants for CH₃⁷⁴GeH₃

Constant	Description	Value
Dipole Moment	Electric dipole moment of the molecule	0.635 ± 0.006 D[3][4]
Internal Rotation Barrier (V_3)	Potential barrier hindering the rotation of the CH_3 group relative to the GeH_3 group	1239 ± 25 cal/mole[3][4]

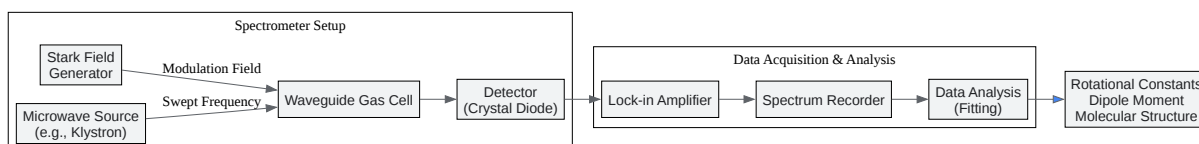
| Nuclear Quadrupole Coupling (Ge^{73}) | Interaction energy of the Ge^{73} nucleus with the local electric field gradient | $+3$ Mc[3][4] |

Experimental Protocol: Microwave Spectroscopy

The determination of the rotational spectrum of **methyl germane** involves measuring its absorption of microwave radiation in the gas phase.

- **Sample Preparation:** **Methyl germane**, which is a gas at room temperature, is introduced into a long waveguide absorption cell at low pressure to minimize pressure broadening of the spectral lines.
- **Microwave Generation:** A microwave source, such as a klystron or a more modern solid-state synthesizer, generates radiation that is swept across a range of frequencies (typically 8-35 GHz).[7]
- **Interaction:** The microwaves are passed through the gas cell containing the **methyl germane** sample. At specific frequencies corresponding to the energy difference between rotational levels, the molecules absorb the radiation.
- **Detection:** A detector, such as a crystal diode, measures the intensity of the microwave radiation that passes through the sample. A decrease in intensity indicates absorption.
- **Stark Modulation:** To improve sensitivity and aid in the assignment of rotational quantum numbers, an electric field (Stark field) is applied across the gas. This field splits the rotational energy levels (the Stark effect), which modulates the absorption signal and allows for the determination of the molecule's dipole moment.[3]

- **Data Analysis:** The resulting spectrum of absorption versus frequency is analyzed. The frequencies of the observed transitions ($J=0 \rightarrow 1$ and $1 \rightarrow 2$ for various isotopic species) are fitted to the theoretical model for a symmetric top rotor to extract the rotational constants and other molecular parameters.[3][4]



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Figure 2: Workflow for a microwave spectroscopy experiment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the transitions between quantized vibrational energy levels of a molecule, which correspond to the stretching and bending of chemical bonds.[8] These transitions typically occur in the infrared (IR) region of the spectrum.[2] For **methyl germane**, with its C_{3v} symmetry, the fundamental vibrational modes can be predicted by group theory and are either active in the infrared spectrum, the Raman spectrum, or both.

Data Presentation: Fundamental Vibrational Frequencies

The infrared spectra of gaseous CH_3GeH_3 and its deuterated analogues (CD_3GeH_3 and CH_3GeD_3) have been observed to assign the 12 fundamental vibrational modes.[9]

Table 3: Fundamental Vibrational Frequencies of **Methyl Germane** (CH_3GeH_3)[9]

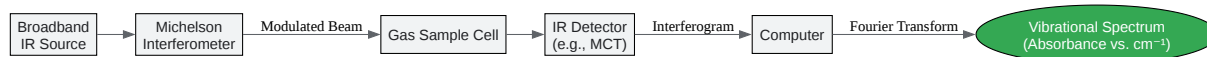
Symmetry	Mode	Assignment	Frequency (cm ⁻¹)
A ₁	v ₁	CH ₃ symmetric stretch	2985.4
	v ₂	CH ₃ symmetric deformation	1251
	v ₃	GeH ₃ symmetric stretch	2110.4
	v ₄	GeH ₃ symmetric deformation	851.0
	v ₅	C-Ge stretch	602.5
A ₂	v ₆	CH ₃ torsion	(150)*
E	v ₇	CH ₃ asymmetric stretch	3001.2
	v ₈	CH ₃ rock	832.2
	v ₉	CH ₃ asymmetric deformation	1425
	v ₁₀	GeH ₃ asymmetric stretch	2121.5
	v ₁₁	GeH ₃ rock	563.0
	v ₁₂	GeH ₃ asymmetric deformation	895.5

*The torsional mode v₆ is typically not observed directly in the infrared spectrum but is determined from combination bands.[\[9\]](#)

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The vibrational spectrum of **methyl germane** is typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Handling:** A sample of gaseous **methyl germane** is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). The cell can have a long path length (using internal mirrors) to enhance the absorption signal for weak transitions.
- **IR Source:** A broadband infrared source (e.g., a globar) emits radiation that covers the entire mid-infrared range.
- **Interferometer:** The IR beam is directed into a Michelson interferometer. This device splits the beam into two paths and then recombines them, creating an interference pattern (interferogram) that contains information about all frequencies simultaneously.
- **Sample Interaction:** The modulated beam from the interferometer passes through the gas cell, where specific frequencies corresponding to the vibrational transitions of **methyl germane** are absorbed.
- **Detection:** A sensitive detector (e.g., MCT - Mercury Cadmium Telluride) measures the interferogram of the light after it has passed through the sample.
- **Fourier Transform:** A computer performs a mathematical operation called a Fourier transform on the measured interferogram. This converts the signal from the time domain (intensity vs. mirror position) to the frequency domain (intensity vs. wavenumber), yielding the familiar infrared spectrum.
- **Analysis:** The positions and rotational structures of the absorption bands in the spectrum are analyzed to determine the vibrational frequencies and, in some cases, rotational constants for the excited vibrational states.[9]



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Figure 3: Workflow for a gas-phase FTIR spectroscopy experiment.

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